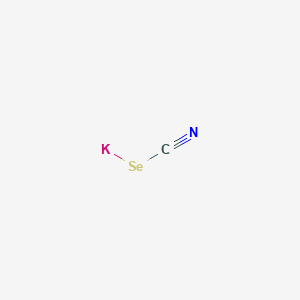

KSeCN

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

CKNSe |

|---|---|

Molecular Weight |

144.09 g/mol |

IUPAC Name |

selenocyanatopotassium |

InChI |

InChI=1S/CHNSe.K/c2-1-3;/h3H;/q;+1/p-1 |

InChI Key |

KYEKHFSRAXRJBR-UHFFFAOYSA-M |

Canonical SMILES |

C(#N)[Se][K] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Potassium Selenocyanate

Potassium selenocyanate (KSeCN) is an important inorganic salt and a versatile reagent in chemical synthesis, particularly in the preparation of a wide range of selenium-containing organic compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Potassium selenocyanate is a white to off-white, crystalline solid that is hygroscopic and light-sensitive. It is essential to store it in a tightly sealed container in a cool, dark, and dry place.

General Properties

| Property | Value |

| Chemical Formula | This compound |

| Molecular Weight | 144.08 g/mol |

| CAS Number | 3425-46-5 |

| Appearance | White to off-white crystalline solid |

| Odor | Odorless |

Physical Properties

| Property | Value |

| Melting Point | 100 °C (decomposes) |

| Solubility | Soluble in water, acetone, and ethanol. |

| Crystal Structure | Orthorhombic |

Spectroscopic Data

| Property | Value |

| Infrared (IR) Spectroscopy | The characteristic C≡N stretching vibration appears around 2070 cm⁻¹. |

| ¹³C NMR Spectroscopy | The resonance for the selenocyanate carbon appears in the range of 115-125 ppm. |

| ⁷⁷Se NMR Spectroscopy | The chemical shift is highly dependent on the solvent and concentration, typically observed in the range of -300 to -400 ppm relative to (CH₃)₂Se. |

Synthesis of Potassium Selenocyanate

The most common method for the synthesis of potassium selenocyanate involves the reaction of potassium cyanide with elemental selenium.

Experimental Protocol: Synthesis from Potassium Cyanide and Selenium

This protocol describes the synthesis of potassium selenocyanate from potassium cyanide and elemental selenium in an aqueous solution.

Materials:

-

Potassium cyanide (KCN)

-

Elemental selenium (Se) powder

-

Distilled water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring bar, dissolve potassium cyanide in a minimal amount of distilled water.

-

To this solution, add an equimolar amount of elemental selenium powder.

-

The mixture is heated to reflux with constant stirring. The reaction progress can be monitored by the disappearance of the black selenium powder and the formation of a clear, colorless solution.

-

Once the reaction is complete, the solution is cooled to room temperature.

-

The solution is filtered to remove any unreacted selenium.

-

The filtrate is then concentrated by gentle heating or under reduced pressure.

-

The concentrated solution is cooled, and ethanol is added to precipitate the potassium selenocyanate.

-

The resulting white crystalline solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Safety Precautions:

-

Potassium cyanide is highly toxic. All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid contact with acids, as this will liberate highly toxic hydrogen selenide gas.

Reactivity and Applications

Potassium selenocyanate is a versatile nucleophile and a key building block in the synthesis of various organoselenium compounds. The selenocyanate anion (SeCN⁻) is an ambident nucleophile, meaning it can react at either the selenium or the nitrogen atom, although it predominantly reacts at the selenium atom.

Nucleophilic Substitution Reactions

Potassium selenocyanate readily participates in nucleophilic substitution reactions with a variety of electrophiles, such as alkyl halides and acyl halides, to form the corresponding organic selenocyanates.

An In-depth Technical Guide to the Chemical Structure and Bonding of Potassium Selenocyanate (KSeCN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium selenocyanate (KSeCN) is an important inorganic salt that serves as a versatile reagent in synthetic chemistry, particularly in the preparation of various organoselenium compounds. This guide provides a comprehensive overview of the chemical structure and bonding of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Potassium selenocyanate is a colorless, hygroscopic crystalline solid with the chemical formula this compound. It is an ionic compound consisting of potassium cations (K⁺) and linear selenocyanate anions (SeCN⁻). The SeCN⁻ anion is a pseudohalide, exhibiting chemical properties similar to true halides. The utility of this compound primarily stems from its role as a nucleophilic source of selenium, enabling the formation of carbon-selenium bonds in a variety of organic molecules[1][2]. Understanding the structural and bonding characteristics of this compound is fundamental to appreciating its reactivity and applications in medicinal chemistry and materials science.

Chemical Structure and Bonding

The chemical structure of potassium selenocyanate is characterized by an ionic bond between the potassium cation and the selenocyanate anion. The SeCN⁻ anion features a linear geometry with the atoms arranged in the order Se-C-N.

Molecular Geometry and Bond Properties

The selenocyanate anion (SeCN⁻) exhibits a linear geometry with a bond angle of approximately 180°, consistent with sp hybridization of the central carbon atom. X-ray crystallographic studies have been instrumental in determining the precise bond lengths within the anion. The C-N bond distance is approximately 1.12 Å (112 pm), which is indicative of a triple bond. The C-Se bond distance is around 1.83 Å (183 pm), consistent with a single bond.

Crystal Structure

Potassium selenocyanate crystallizes in the monoclinic crystal system, belonging to the P2₁/c space group. The crystal structure is a three-dimensional lattice of alternating K⁺ cations and SeCN⁻ anions.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 4.60 Å |

| b | 7.75 Å |

| c | 12.03 Å |

| α | 90° |

| β | 100.34° |

| γ | 90° |

| Z | 4 |

Table 1: Crystallographic Data for Potassium Selenocyanate.[3]

Spectroscopic Properties

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the bonding within the selenocyanate anion.

| Vibrational Mode | Technique | Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | IR | ~2070 | C-N triple bond stretch |

| ν(C-Se) | Raman | ~558 | C-Se single bond stretch |

Table 2: Vibrational Frequencies of the Selenocyanate Anion in this compound.

Experimental Protocols

Synthesis of Potassium Selenocyanate

Potassium selenocyanate can be synthesized by the reaction of elemental selenium with potassium cyanide.

Materials:

-

Elemental selenium powder

-

Potassium cyanide (KCN)

-

Anhydrous ethanol

Procedure:

-

A mixture of selenium powder and potassium cyanide in a 1:1 molar ratio is refluxed in anhydrous ethanol.

-

The reaction mixture is heated until the selenium powder has completely dissolved, indicating the formation of this compound.

-

The solution is then cooled, and the solvent is removed under reduced pressure to yield crude this compound.

-

The product can be recrystallized from a suitable solvent like hot acetonitrile to obtain pure crystals.

Synthesis of Organic Selenocyanates using this compound

A primary application of this compound is in the nucleophilic substitution reaction with alkyl or aryl halides to form organic selenocyanates (R-SeCN).

Materials:

-

Potassium selenocyanate (this compound)

-

Alkyl halide (e.g., benzyl bromide)

-

Acetone

Procedure:

-

Potassium selenocyanate is dissolved in a suitable polar aprotic solvent, such as acetone.

-

The alkyl halide is added dropwise to the this compound solution at room temperature with constant stirring.

-

The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered to remove the potassium halide byproduct.

-

The solvent is evaporated from the filtrate, and the resulting crude organic selenocyanate can be purified by column chromatography.

Characterization Techniques

Methodology: A suitable single crystal of this compound is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell parameters, space group, and atomic coordinates.

Methodology: A small amount of finely ground this compound powder is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr). The sample is then placed in the beam of an IR spectrometer, and the spectrum is recorded.

Methodology: A small amount of crystalline this compound is placed on a microscope slide or in a capillary tube. The sample is then illuminated with a monochromatic laser source. The scattered light is collected and passed through a filter to remove the intense Rayleigh scattered light. The remaining Raman scattered light is dispersed by a grating and detected to generate the Raman spectrum.

Logical and Workflow Visualizations

Synthesis of Organic Selenocyanates

The following diagram illustrates the general workflow for the synthesis of an organic selenocyanate from an alkyl halide and potassium selenocyanate.

Caption: Workflow for the synthesis of organic selenocyanates.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of potassium selenocyanate. The quantitative data from crystallographic and spectroscopic studies, coupled with detailed experimental protocols, offer a robust resource for researchers and professionals. The linear geometry and specific bond characteristics of the selenocyanate anion are key to its role as a versatile nucleophile in organic synthesis. A thorough understanding of these fundamental properties is essential for the effective application of this compound in the development of novel selenium-containing compounds for pharmaceutical and material science applications.

References

synthesis of potassium selenocyanate from selenium and potassium cyanide

This in-depth technical guide provides a comprehensive overview of the synthesis of potassium selenocyanate (KSeCN) from elemental selenium and potassium cyanide. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, comparative data, and a visual representation of the synthetic workflow.

Overview

Potassium selenocyanate is a versatile reagent in organic and inorganic chemistry, primarily used to introduce the selenocyanate moiety into molecules. The synthesis from elemental selenium and potassium cyanide is the most common and cost-effective method. The reaction involves the nucleophilic attack of the cyanide ion on the selenium chain, leading to the formation of the selenocyanate anion.

The general reaction is as follows:

Se + KCN → this compound

This process can be carried out in various solvents, with the choice of solvent significantly impacting the reaction rate, yield, and purification procedure.

Quantitative Data Summary

The selection of the reaction solvent is a critical parameter in the synthesis of potassium selenocyanate. The following table summarizes the reaction conditions and reported yields for different solvent systems.

| Solvent | Reactants Ratio (Se:KCN) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Notes |

| Acetone | 1:1.1 | 56 (Reflux) | 24 - 48 | ~90-95% | Anhydrous conditions are crucial. The product precipitates out of the solution. |

| Ethanol (95%) | 1:1.2 | 78 (Reflux) | 12 - 24 | ~85-90% | The reaction is relatively fast. The product is isolated by evaporation and recrystallization. |

| Water | 1:1.2 | 100 (Reflux) | 48 - 72 | ~80-85% | The reaction is slower compared to organic solvents. Requires careful evaporation to avoid decomposition. |

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of potassium selenocyanate in different solvent systems.

Synthesis in Acetone

This method is often preferred due to the high yield and the ease of product isolation.

Materials:

-

Selenium powder (gray, amorphous)

-

Potassium cyanide (KCN)

-

Anhydrous acetone

Procedure:

-

A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

The flask is charged with finely powdered selenium (1.0 eq) and potassium cyanide (1.1 eq).

-

Anhydrous acetone is added to the flask to create a slurry.

-

The reaction mixture is stirred vigorously and heated to reflux under a nitrogen atmosphere.

-

The reaction is monitored by the disappearance of the black selenium powder and the formation of a white precipitate (this compound). This typically takes 24 to 48 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The white precipitate of potassium selenocyanate is collected by filtration.

-

The product is washed with a small amount of cold anhydrous acetone and then with diethyl ether.

-

The product is dried in a vacuum oven to yield pure potassium selenocyanate.

Synthesis in Ethanol

Materials:

-

Selenium powder (gray, amorphous)

-

Potassium cyanide (KCN)

-

Ethanol (95%)

Procedure:

-

A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Selenium powder (1.0 eq) and potassium cyanide (1.2 eq) are added to the flask.

-

95% Ethanol is added to the flask.

-

The mixture is heated to reflux with constant stirring.

-

The reaction is allowed to proceed for 12 to 24 hours, during which the selenium powder will dissolve.

-

The hot solution is filtered to remove any unreacted selenium.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting solid is recrystallized from a mixture of ethanol and diethyl ether to afford pure potassium selenocyanate.

Synthesis in Water

Materials:

-

Selenium powder (gray, amorphous)

-

Potassium cyanide (KCN)

-

Distilled water

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, selenium powder (1.0 eq) and potassium cyanide (1.2 eq) are suspended in distilled water.

-

The mixture is heated to reflux with vigorous stirring.

-

The reaction is continued for 48 to 72 hours until all the selenium has dissolved.

-

The hot solution is filtered to remove any insoluble impurities.

-

The water is carefully removed from the filtrate by evaporation under reduced pressure, ensuring the temperature does not exceed 50-60 °C to prevent decomposition.

-

The crude product is then dried in a vacuum desiccator over phosphorus pentoxide.

Experimental Workflow and Logic

The following diagram illustrates the general experimental workflow for the synthesis of potassium selenocyanate.

A Technical Guide to the Solubility of Potassium Selenocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of potassium selenocyanate (KSeCN) in various organic solvents, details common experimental procedures for solubility determination, and illustrates relevant chemical and biological pathways. Potassium selenocyanate is a crucial reagent in organic synthesis, serving as a primary source for the selenocyanate anion (SeCN⁻), a potent nucleophile used to introduce selenium into organic molecules. Its solubility is a critical parameter for reaction optimization, purification, and the development of new synthetic methodologies.

Quantitative Solubility Data

The solubility of potassium selenocyanate varies significantly across different organic solvents, a factor largely dictated by solvent polarity, dielectric constant, and the ability to solvate the potassium cation and selenocyanate anion. The following table summarizes available quantitative solubility data.

| Solvent | Formula | Solubility ( g/100 g solvent) | Temperature (°C) |

| Methanol | CH₃OH | 25.7 | 20 |

| Ethanol | C₂H₅OH | 5.9 | 20 |

| Acetone | (CH₃)₂CO | 3.5 | 20 |

| Acetonitrile | CH₃CN | 2.8 | 20 |

| Tetrahydrofuran (THF) | C₄H₈O | 0.02 | 20 |

Note: Data is compiled from various sources. Solubility can be affected by the purity of both the solute and the solvent, as well as environmental conditions.

Experimental Protocol for Solubility Determination

The determination of potassium selenocyanate's solubility in organic solvents typically employs the isothermal saturation method. This method involves saturating the solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Objective: To determine the equilibrium solubility of potassium selenocyanate in a given organic solvent at a specified temperature.

Materials:

-

Potassium selenocyanate (this compound), analytical grade, dried under vacuum.

-

Anhydrous organic solvent of interest.

-

Constant temperature water bath or incubator.

-

Sealed, airtight glass vials.

-

Magnetic stirrer and stir bars.

-

Centrifuge.

-

Volumetric flasks and pipettes.

-

Analytical balance.

-

Spectrophotometer or other suitable analytical instrument (e.g., ICP-MS for selenium analysis).

Procedure:

-

Preparation: An excess amount of dried potassium selenocyanate is added to a pre-weighed volume or mass of the organic solvent in a sealed glass vial.

-

Equilibration: The vial is placed in a constant temperature bath and agitated vigorously using a magnetic stirrer. The mixture is stirred for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the stirring is stopped, and the suspension is allowed to stand in the constant temperature bath for several hours to allow the undissolved solid to settle. For solvents where settling is slow, the mixture is centrifuged at the same constant temperature to achieve clear phase separation.

-

Sample Extraction: A known volume of the clear, saturated supernatant is carefully extracted using a pre-heated or pre-cooled pipette to match the equilibration temperature, preventing precipitation or further dissolution.

-

Quantification: The extracted sample is transferred to a volumetric flask and diluted with a suitable solvent. The concentration of potassium selenocyanate in the diluted sample is then determined. A common method is to measure the absorbance of the selenocyanate ion at a specific wavelength using UV-Vis spectrophotometry, after creating a proper calibration curve. Alternatively, the concentration of selenium can be determined by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for higher accuracy.

-

Calculation: The solubility is calculated from the measured concentration and expressed in grams of this compound per 100 grams of solvent or moles per liter (mol/L).

Visualized Workflows and Pathways

Diagrams created with Graphviz provide clear visual representations of experimental and biological processes involving potassium selenocyanate.

Caption: Workflow for determining the solubility of this compound.

Caption: Synthesis of organic selenocyanates via nucleophilic substitution.

Technical Guide on the Air Sensitivity and Decomposition of Potassium Selenocyanate (KSeCN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the air sensitivity and decomposition of potassium selenocyanate (KSeCN). This document is intended to serve as a resource for professionals working with this compound, offering insights into its stability, handling, and analytical considerations.

Physical and Chemical Properties of this compound

Potassium selenocyanate is a white, crystalline, and hygroscopic solid.[1][2] It is highly soluble in polar solvents such as water, ethanol, dimethylformamide (DMF), and acetonitrile.[1] Incompatible with acids, it produces toxic fumes upon contact. Key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | This compound | [1] |

| Molar Mass | 144.08 g/mol | N/A |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | Approximately 100 °C | N/A |

| Solubility | Soluble in water, ethanol, DMF, acetonitrile | [1] |

| Hygroscopicity | Highly hygroscopic | [1][2] |

| Air Sensitivity | Decomposes in air | [1][2] |

Handling and Storage

Due to its hygroscopic and air-sensitive nature, proper handling and storage of this compound are crucial to maintain its integrity and ensure safety.

Storage:

-

Store in a tightly sealed container to prevent exposure to moisture and air.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from acids and other incompatible materials.

Handling:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact with acids, be aware of the potential for the release of toxic hydrogen cyanide gas.

Air Sensitivity and Decomposition

Potassium selenocyanate readily decomposes upon exposure to air, particularly in the presence of moisture. This decomposition process involves the oxidation of the selenocyanate anion.

Decomposition Products

The primary products of the atmospheric decomposition of this compound are elemental selenium and potassium cyanide (KCN).[1][2] The elemental selenium typically appears as a red precipitate. The overall decomposition reaction can be represented as:

2 this compound + O₂ → 2 KCN + 2 Se

The presence of water is known to facilitate this decomposition, although the precise mechanism and kinetics are not well-documented in publicly available literature.

Factors Influencing Decomposition

-

Moisture: As a hygroscopic solid, this compound readily absorbs water from the atmosphere, which accelerates its decomposition.

-

Oxygen: Atmospheric oxygen is the primary oxidizing agent in the decomposition process.

-

Light: While not extensively studied, exposure to light may also contribute to the degradation of this compound.

-

Temperature: Elevated temperatures can increase the rate of decomposition.

Experimental Protocols for Studying this compound Decomposition

Gravimetric Analysis

A simple method to quantify the hygroscopicity and decomposition is to monitor the mass change of a this compound sample over time under controlled atmospheric conditions.

Methodology:

-

Place a known mass of this compound in a tared weighing dish.

-

Expose the sample to a controlled environment with a specific relative humidity and temperature.

-

Record the mass of the sample at regular intervals.

-

An initial increase in mass will indicate water absorption, while a subsequent decrease could suggest the loss of volatile decomposition products, although the primary products (KCN and Se) are solids. The formation of solid products makes gravimetric analysis for decomposition less straightforward without further analysis.

Spectroscopic Analysis

Spectroscopic techniques can be employed to monitor the disappearance of this compound and the appearance of decomposition products.

FTIR Spectroscopy:

-

Prepare a KBr pellet or a Nujol mull of the initial this compound sample and record its FTIR spectrum. The C≡N stretch of the selenocyanate ion will be a prominent peak.

-

Expose the this compound sample to air for a defined period.

-

Record the FTIR spectrum of the exposed sample at regular intervals.

-

Monitor the decrease in the intensity of the this compound characteristic peaks and the potential appearance of new peaks corresponding to KCN.

UV-Vis Spectroscopy:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) and record its UV-Vis spectrum.

-

Expose a solid sample of this compound to air for a defined period.

-

Dissolve a known amount of the exposed sample in the same solvent and record its UV-Vis spectrum.

-

Monitor changes in the absorption spectrum to quantify the degradation of this compound.

Quantification of Decomposition Products

Analysis of Cyanide:

-

Ion chromatography or colorimetric methods can be used to quantify the amount of potassium cyanide formed. A common colorimetric method involves the reaction of cyanide with a chlorinating agent followed by the addition of a pyridine-barbituric acid reagent to form a colored complex that can be measured spectrophotometrically.

Analysis of Selenium:

-

The elemental selenium produced can be separated by filtration, dried, and weighed.

-

Alternatively, the selenium can be dissolved in a suitable acid and quantified by atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

Visualization of Decomposition Pathway

The decomposition of potassium selenocyanate in the presence of air can be represented as a straightforward reaction pathway.

Caption: Decomposition of this compound in the presence of air and moisture.

References

An In-depth Technical Guide to the Thermal Stability of Potassium Selenocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of potassium selenocyanate (KSeCN), a compound of increasing interest in chemical synthesis and pharmaceutical research. This document collates available data on its thermal properties, outlines detailed experimental protocols for its analysis, and presents a proposed thermal decomposition pathway.

Physicochemical Properties of Potassium Selenocyanate

Potassium selenocyanate is a white to off-white crystalline solid. It is hygroscopic and known to be soluble in water, ethanol, and other polar organic solvents.[1][2][3] The stability of this compound is a critical parameter for its storage, handling, and application in various chemical processes.

A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | This compound | [4] |

| Molecular Weight | 144.08 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid/powder | [1][5] |

| Melting Point | ~147 °C | [1][2][3][4][5] |

| Density | 2.347 g/cm³ | [1][2][3] |

| Solubility | Soluble in water, ethanol, dimethylformamide, acetonitrile, methanol. Slightly soluble in tetrahydrofuran. | [1][2][3] |

Thermal Decomposition of Potassium Selenocyanate

Information from various sources indicates that potassium selenocyanate decomposes upon heating. In the presence of air, it is reported to decompose to form red selenium and potassium cyanide.[6] The fundamental decomposition process is believed to involve the cleavage of the selenium-carbon bond within the selenocyanate anion (SeCN⁻).

A proposed thermal decomposition pathway is illustrated in the diagram below. Under inert conditions, the primary decomposition products are likely potassium cyanide and elemental selenium. In an oxidizing atmosphere (air), secondary reactions involving the oxidation of decomposition products may occur.

Caption: Proposed thermal decomposition pathways of this compound under inert and air atmospheres.

Experimental Analysis of Thermal Stability

The thermal stability of potassium selenocyanate can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the final residue.

Experimental Protocol for TGA of Potassium Selenocyanate:

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Select an appropriate crucible material (e.g., alumina or platinum) that is inert to the sample and its decomposition products.

-

-

Sample Preparation:

-

Due to the hygroscopic nature of this compound, handle the sample in a controlled, low-humidity environment (e.g., a glove box).

-

Weigh approximately 5-10 mg of the this compound sample directly into the TGA crucible. Record the exact mass.

-

-

TGA Measurement Parameters:

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to characterize the intrinsic thermal decomposition. To study oxidative stability, a synthetic air atmosphere can be used.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 10-15 minutes to ensure thermal stability before heating.

-

Heat the sample from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate. A typical heating rate is 10 °C/min. Slower or faster rates can be used to investigate kinetic aspects of the decomposition.

-

-

Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition from the TGA curve.

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each step.

-

Quantify the mass loss at each decomposition stage and correlate it with the expected stoichiometry of the decomposition reactions.

-

Caption: A generalized workflow for conducting a TGA experiment on this compound.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and solid-state transitions.

Experimental Protocol for DSC of Potassium Selenocyanate:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Ensure the sample and reference cells are clean.

-

-

Sample Preparation:

-

In a low-humidity environment, weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of hermetic pans is crucial to prevent any interaction with the atmosphere and to contain any volatile decomposition products.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

DSC Measurement Parameters:

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its melting and initial decomposition, for instance, up to 300 °C, to observe both melting and any subsequent thermal events.

-

A cool-heat cycle can also be employed to investigate the reversibility of thermal events.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic and exothermic peaks. The melting of this compound will appear as a sharp endothermic peak.

-

Determine the onset temperature and the peak temperature of melting.

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

-

Analyze any other thermal events (e.g., decomposition) that may appear at higher temperatures.

-

Caption: A generalized workflow for conducting a DSC experiment on this compound.

Safety Considerations

-

Potassium selenocyanate is highly toxic if swallowed or in contact with skin.

-

Contact with acids liberates very toxic gas (hydrogen selenide).

-

Thermal decomposition may produce toxic fumes, including selenium compounds and cyanides.

-

All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

The thermal stability of potassium selenocyanate is a critical consideration for its practical application. It exhibits a distinct melting point around 147 °C, followed by decomposition at higher temperatures. The decomposition pathway is influenced by the surrounding atmosphere. For a precise and comprehensive understanding of its thermal behavior, it is essential to employ analytical techniques such as TGA and DSC under controlled conditions. The protocols and information provided in this guide offer a robust framework for researchers and professionals working with this versatile compound.

References

- 1. actachemscand.org [actachemscand.org]

- 2. Thermal decomposition of hydrogen cyanide behind incident shock waves | Semantic Scholar [semanticscholar.org]

- 3. Inorganic Thermogravimetric Analysis - Clément Duval - Google 圖書 [books.google.com.hk]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Potassium Selenocyanate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potassium selenocyanate (KSeCN) as a versatile and efficient source of selenium in chemical synthesis and biological studies. This document details its physicochemical properties, synthesis, and applications, with a focus on its role in the preparation of various organoselenium compounds and its relevance to selenoprotein research.

Physicochemical Properties of Potassium Selenocyanate

Potassium selenocyanate is a white, crystalline solid that is highly soluble in water and polar organic solvents. It is a key reagent for introducing the selenocyanate (-SeCN) functional group or for delivering selenium in a nucleophilic form.

| Property | Value | Reference |

| Molecular Formula | This compound | |

| Molar Mass | 144.08 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 100 °C (decomposes) | |

| Solubility | Soluble in water, ethanol, acetone | |

| ⁷⁷Se NMR Chemical Shift (referenced to (CH₃)₂Se) | δ ≈ -385 ppm (in D₂O) |

Synthesis of Potassium Selenocyanate

The most common and straightforward synthesis of potassium selenocyanate involves the direct reaction of elemental selenium with potassium cyanide in an appropriate solvent.

Experimental Protocol: Synthesis of this compound

Materials:

-

Elemental selenium powder (gray allotrope)

-

Potassium cyanide (KCN)

-

Acetone (anhydrous)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of potassium cyanide in acetone is prepared in a round-bottom flask under an inert atmosphere.

-

Elemental selenium powder is added to the stirred solution.

-

The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the black selenium powder and the formation of a colorless solution.

-

After the reaction is complete, the solution is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield crude potassium selenocyanate.

-

The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether, to obtain pure, white crystals of this compound.

Applications in Organic Synthesis

Potassium selenocyanate is a widely used reagent for the synthesis of a variety of organoselenium compounds. The selenocyanate anion (SeCN⁻) is a powerful nucleophile that can readily displace leaving groups from alkyl, aryl, and acyl halides.

Synthesis of Selenocyanates

Alkyl and aryl selenocyanates can be prepared by the reaction of potassium selenocyanate with the corresponding organic halides.

General Reaction: R-X + this compound → R-SeCN + KX (where X = Cl, Br, I)

Synthesis of Diselenides

Selenocyanates can be readily converted to diselenides upon treatment with a reducing agent, followed by oxidation.

Experimental Protocol: Synthesis of Diphenyl Diselenide from Phenyl Selenocyanate

-

Phenyl selenocyanate is dissolved in ethanol.

-

An aqueous solution of sodium borohydride is added dropwise at 0 °C.

-

The reaction mixture is stirred until the yellow color disappears, indicating the formation of the selenol.

-

The reaction is quenched by the addition of water, and the mixture is exposed to air to oxidize the selenol to the diselenide.

-

The product, diphenyl diselenide, is then extracted with an organic solvent.

Role in Biological Systems and Selenoprotein Synthesis

Selenium is an essential trace element in biology, primarily functioning as the amino acid selenocysteine (Sec), the 21st proteinogenic amino acid. Selenocysteine is a key component of the active site of many antioxidant enzymes, such as glutathione peroxidases and thioredoxin reductases.

While potassium selenocyanate itself is not the direct precursor for selenocysteine synthesis in vivo, it serves as a valuable tool in research to study the effects of selenium supplementation and to synthesize selenocysteine derivatives for various assays.

The biosynthesis of selenocysteine is a complex, multi-step process. It begins with the phosphorylation of serine to form O-phosphoserine, which is then converted to selenocysteine.

Toxicology and Safety

Potassium selenocyanate, like other selenium compounds, is toxic and should be handled with care. It is harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

| Compound | LD₅₀ (Oral, Rat) | Reference |

| Potassium Selenocyanate | 7.5 mg/kg | |

| Sodium Selenite | 7 mg/kg | |

| Sodium Selenate | 1.6 mg/kg |

Conclusion

Potassium selenocyanate is a highly valuable reagent for the introduction of selenium into organic molecules and serves as a cornerstone in the synthesis of a wide array of organoselenium compounds. Its utility extends from fundamental organic synthesis to the study of complex biological systems involving selenoproteins. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.

Methodological & Application

Application Notes and Protocols for the Synthesis of Organic Selenocyanates using Potassium Selenocyanate (KSeCN)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of organic selenocyanates utilizing potassium selenocyanate (KSeCN), a versatile and efficient selenium source. Organic selenocyanates are valuable intermediates in organic synthesis and key building blocks for the development of novel therapeutic agents due to their unique biological activities. This document outlines various synthetic methodologies, including metal-catalyzed, photocatalyzed, and metal-free approaches, complete with detailed experimental protocols and comparative data.

Introduction to Organic Selenocyanates

Organic selenocyanates (R-SeCN) are a class of organoselenium compounds characterized by the selenocyanate functional group. They serve as important precursors for the synthesis of a wide array of selenium-containing molecules, such as selenols, diselenides, and selenoethers. The interest in these compounds within the drug development sector stems from their demonstrated antioxidant, anticancer, and anti-inflammatory properties. The use of this compound as the selenocyanating agent is advantageous due to its commercial availability, stability, and high reactivity in various organic transformations.[1]

Synthetic Methodologies

The synthesis of organic selenocyanates from this compound can be broadly categorized into three main strategies, each offering distinct advantages depending on the substrate and desired outcome.

Copper-Catalyzed Selenocyanation of Aryl Halides

Copper-catalyzed cross-coupling reactions represent a robust method for the formation of C-Se bonds. This approach is particularly effective for the synthesis of aryl selenocyanates from aryl halides.

General Reaction Scheme:

Ar-X + this compound --(Cu Catalyst, Ligand, Base)--> Ar-SeCN + KX

-

Ar-X: Aryl halide (I, Br)

-

Cu Catalyst: e.g., CuI, nano-CuO

-

Ligand: e.g., trans-1,2-diaminocyclohexane

-

Base: e.g., Cs₂CO₃, KOH

This method is valued for its efficiency and applicability to a range of aryl and heteroaryl halides.[2][3]

Photocatalyzed Selenocyanation

Visible-light photocatalysis has emerged as a green and sustainable approach for the synthesis of organic selenocyanates. These reactions often proceed under mild conditions, at room temperature, and utilize a photosensitizer to activate the reaction.

General Reaction Scheme:

Substrate + this compound --(Photocatalyst, Light)--> Product

-

Substrate: Alkenes, alkynes, heterocycles (e.g., indoles)

-

Photocatalyst: e.g., Eosin Y, Ru(bpy)₃Cl₂

-

Light Source: e.g., Blue LEDs

This methodology is advantageous for its mild reaction conditions and tolerance of various functional groups.[1][2][4]

Metal-Free Oxidative Selenocyanation

Metal-free methods provide an alternative pathway to organic selenocyanates, avoiding the potential for metal contamination in the final products. These reactions typically involve an oxidant to facilitate the electrophilic selenocyanation of electron-rich substrates.

General Reaction Scheme:

(Hetero)Aromatic C-H + this compound --(Oxidant)--> (Hetero)Aromatic-SeCN

-

Substrate: Electron-rich (hetero)arenes (e.g., indoles, anilines, phenols)

-

Oxidant: e.g., K₂S₂O₈, NaNO₂, NCS (N-Chlorosuccinimide)

These reactions are often highly regioselective and can be performed under ambient conditions.[5][6]

Data Presentation

The following tables summarize quantitative data for the synthesis of organic selenocyanates using this compound under different catalytic systems.

Table 1: Copper-Catalyzed Synthesis of Diaryl Selenides from Aryl Halides and this compound [5][7]

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | nano-CuO (5) | KOH | DMSO | 110 | 15 | 92 |

| 2 | 1-Iodo-4-methylbenzene | nano-CuO (5) | KOH | DMSO | 110 | 15 | 90 |

| 3 | 1-Iodo-4-methoxybenzene | nano-CuO (5) | KOH | DMSO | 110 | 15 | 88 |

| 4 | 1-Bromo-4-nitrobenzene | nano-CuO (5) | KOH | DMSO | 110 | 15 | 85 |

| 5 | 2-Iodopyridine | nano-CuO (5) | KOH | DMSO | 110 | 15 | 82 |

Table 2: Photocatalyzed Selenocyanation of Indoles with this compound [1]

| Entry | Substrate | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Indole | Eosin Y (5) | MeCN | 5 | 85 |

| 2 | 5-Methoxyindole | Eosin Y (5) | MeCN | 5 | 92 |

| 3 | 5-Nitroindole | Eosin Y (5) | MeCN | 5 | 75 |

| 4 | 2-Methylindole | Eosin Y (5) | MeCN | 5 | 88 |

Table 3: Metal-Free Selenocyanation of (Hetero)arenes with this compound [5][6]

| Entry | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Indole | K₂S₂O₈ | MeCN | RT | 12 | 95 |

| 2 | Aniline | NaNO₂ / HCl | MeCN | RT | 3 | 99 |

| 3 | 2-Phenylimidazo[1,2-a]pyridine | Eosin Y (photocatalyzed) | MeCN | RT | 3 | 51 |

| 4 | Pyrrolo[1,2-a]quinoxaline | NCS | EtOAc | RT | 1 | 85 |

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Synthesis of Diaryl Selenides

-

To a stirred solution of the aryl halide (2.0 mmol) and potassium selenocyanate (2.4 mmol, 1.2 equiv) in dry DMSO (2.0 mL) at room temperature, add nano-CuO (0.1 mmol, 5.0 mol%) followed by KOH (4.0 mmol, 2.0 equiv).

-

Heat the reaction mixture at 110 °C for 15 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add a 1:1 mixture of ethyl acetate and water (20 mL) and separate the organic layer.

-

Wash the organic layer with brine and water, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate eluent.[5]

Protocol 2: General Procedure for Photocatalyzed 3-Selenocyanation of Indoles

-

In a reaction flask, combine the indole (0.3 mmol), potassium selenocyanate (0.39 mmol, 1.3 equiv.), and Eosin Y (0.015 mmol, 5 mol%).

-

Add acetonitrile (1.0 mL) to the flask.

-

Stir the resulting mixture at room temperature under blue LED irradiation for 5 hours.

-

After the reaction is complete (monitored by TLC), quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.[1]

Protocol 3: General Procedure for Metal-Free Oxidative Selenocyanation of Anilines

-

To a solution of aniline (1.0 mmol) and this compound (1.5 mmol) in MeCN (5 mL), add a solution of NaNO₂ (1.5 mmol) in water (1 mL) dropwise at room temperature.

-

Add HCl (1 M, 1.5 mL) to the mixture.

-

Stir the reaction at room temperature for 3 hours.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.[5]

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity [mdpi.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Progress and recent trends in the direct selenocyanation of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01035B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for C-Se Cross-Coupling Reactions Utilizing Potassium Selenocyanate (KSeCN)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for carbon-selenium (C-Se) cross-coupling reactions employing potassium selenocyanate (KSeCN) as a versatile and efficient selenium source. The following sections summarize key methodologies, present quantitative data for comparative analysis, and offer step-by-step procedures for practical implementation in a laboratory setting. These protocols are designed to facilitate the synthesis of a wide array of organoselenium compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction to C-Se Cross-Coupling with this compound

The formation of carbon-selenium bonds is a critical transformation in organic synthesis, enabling access to molecules with unique biological activities and material properties. Potassium selenocyanate (this compound) has emerged as a highly effective selenium source due to its accessibility and reactivity.[1][2] Various catalytic systems have been developed to mediate the cross-coupling of this compound with organic halides and other substrates, leading to the formation of diverse organoselenium compounds such as diaryl selenides, aryl selenocyanates, and selenium-containing heterocycles.[3][4] Recent advancements have focused on the use of copper-based catalysts, photocatalysis, and environmentally benign reaction media like water.[3]

Overview of Methodologies

Several robust protocols for C-Se cross-coupling using this compound have been established, each with its own set of advantages. The choice of methodology often depends on the desired product, substrate scope, and desired reaction conditions (e.g., mild, green).

-

Copper-Catalyzed Cross-Coupling: Copper catalysts, such as copper(I) iodide (CuI) and copper oxide nanoparticles (nano-CuO), are widely used to promote the reaction between aryl halides and this compound.[3][5] These reactions can often be performed in water, offering a green and cost-effective approach.[3] Ligands like trans-1,2-diaminocyclohexane or 1,10-phenanthroline can enhance the efficiency of these transformations.[3]

-

Photocatalyzed Selenocyanation: Visible-light photocatalysis provides a mild and efficient pathway for the selenocyanation of various C-H bonds and acrylamides using this compound.[4][6] Organic dyes like Eosin Y can serve as effective photocatalysts, often in combination with an oxidant.[4]

-

Electrochemical Synthesis: Paired electrolysis offers a chemical-oxidant-free and additive-free method for the synthesis of aryl selenocyanates from diaryl diselenides and KSCN, which can be adapted for this compound.[7]

Quantitative Data Summary

The following tables summarize quantitative data from representative C-Se cross-coupling protocols using this compound, allowing for easy comparison of their efficiencies and substrate scopes.

Table 1: Copper-Catalyzed Synthesis of Symmetrical Diaryl Selenides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | CuI (10) | trans-1,2-diaminocyclohexane (10) | Cs₂CO₃ (2) | Water | 100 | 12 | 85 |

| 2 | 1-Iodo-4-methylbenzene | CuI (10) | trans-1,2-diaminocyclohexane (10) | Cs₂CO₃ (2) | Water | 100 | 12 | 82 |

| 3 | 1-Iodo-4-methoxybenzene | CuI (10) | trans-1,2-diaminocyclohexane (10) | Cs₂CO₃ (2) | Water | 100 | 14 | 78 |

| 4 | 1-Bromo-4-nitrobenzene | Nano-CuO (10) | - | - | DMF | 110 | 6 | 92 |

| 5 | 1-Iodo-3-nitrobenzene | Nano-CuO (10) | - | - | DMF | 110 | 5 | 95 |

Data compiled from literature reports.[3][5]

Table 2: Photocatalyzed Selenocyanation of Indoles

| Entry | Substrate | Photocatalyst (mol%) | Oxidant | Solvent | Time (h) | Yield (%) |

| 1 | Indole | Eosin Y (5) | K₂S₂O₈ | MeCN | 5 | 88 |

| 2 | 2-Methylindole | Eosin Y (5) | K₂S₂O₈ | MeCN | 5 | 85 |

| 3 | 5-Bromoindole | Eosin Y (5) | K₂S₂O₈ | MeCN | 6 | 75 |

Data representative of photocatalytic methods.[4]

Experimental Protocols

Protocol 4.1: Copper-Iodide-Catalyzed Synthesis of Symmetrical Diaryl Selenides in Water

This protocol is adapted from a procedure developed by Kumar et al. for the synthesis of diaryl selenides from aryl halides and this compound in an aqueous medium.[3]

Materials:

-

Aryl halide (1.0 mmol)

-

Potassium selenocyanate (this compound) (0.6 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

trans-1,2-diaminocyclohexane (0.1 mmol, 10 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2 equiv.)

-

Degassed water (5 mL)

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 mmol), this compound (0.6 mmol), CuI (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

-

Add degassed water (5 mL) and trans-1,2-diaminocyclohexane (0.1 mmol) to the vessel.

-

Seal the vessel and stir the mixture at 100 °C for 12-14 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diaryl selenide.

Protocol 4.2: Nano-CuO-Catalyzed Ligand-Free Synthesis of Symmetrical Diaryl Selenides

This protocol describes a ligand-free approach using copper oxide nanoparticles as the catalyst.[5]

Materials:

-

Aryl halide (1.0 mmol)

-

Potassium selenocyanate (this compound) (0.6 mmol)

-

Copper oxide nanoparticles (Nano-CuO) (0.1 mmol, 10 mol%)

-

Dimethylformamide (DMF) (3 mL)

-

Reaction vessel (e.g., round-bottom flask with condenser)

Procedure:

-

In a round-bottom flask, combine the aryl halide (1.0 mmol), this compound (0.6 mmol), and nano-CuO (0.1 mmol).

-

Add DMF (3 mL) to the flask.

-

Heat the reaction mixture at 110 °C with stirring for the time indicated by TLC monitoring (typically 5-6 hours).

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the residue by column chromatography to yield the pure symmetrical diaryl selenide.

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the general experimental workflow and a plausible catalytic cycle for the copper-catalyzed C-Se cross-coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Progress and recent trends in the direct selenocyanation of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01035B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Application Notes: Synthesis of Diaryl Selenides with Potassium Selenocyanate

Application Notes and Protocols: KSeCN in the Synthesis of Selenocyanated Heteroarenes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of selenocyanated heteroarenes utilizing potassium selenocyanate (KSeCN) as a versatile and efficient selenium source. The methodologies outlined herein are categorized by the mode of activation: oxidant-mediated, electrochemical, and visible-light-promoted selenocyanation. These techniques offer a broad scope for the functionalization of a variety of heterocyclic scaffolds, which are crucial building blocks in medicinal chemistry and materials science.

Oxidant-Mediated Selenocyanation of Heteroarenes

The direct C-H selenocyanation of heteroarenes can be effectively achieved using this compound in the presence of a suitable oxidant. This approach typically involves the in situ generation of a more electrophilic selenium species that readily reacts with electron-rich heterocycles. Common oxidants employed for this transformation include N-chlorosuccinimide (NCS), (diacetoxyiodo)benzene (PIDA), and potassium persulfate (K₂S₂O₈).

Application Notes

This method is particularly effective for electron-rich N-heterocycles such as indoles, imidazopyridines, and pyrazolo[1,5-a]pyrimidines. The regioselectivity of the reaction is often governed by the inherent electronic properties of the heterocyclic substrate, with substitution typically occurring at the most nucleophilic position. The choice of oxidant and solvent can influence the reaction efficiency and substrate scope. For instance, NCS-mediated selenocyanation proceeds under mild, metal-free conditions, offering high yields and functional group tolerance.[1][2] PIDA, often in conjunction with a catalyst like iodine, is also a powerful oxidant for this transformation.[3]

Quantitative Data Summary

| Heterocycle Class | Substrate Example | Oxidant | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |

| Indoles | 5-Methoxyindole | NIS/TBHP | MeCN | - | RT | 98 | [4] |

| Imidazo[1,2-a]pyridines | 2-Phenylimidazo[1,2-a]pyridine | PIDA/I₂ | Water | - | RT | 97 | [3] |

| Pyrazolo[1,5-a]pyrimidines | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | NCS | MeCN | 0.5 | RT | 95 | [1] |

| Anilines | N,N-Dimethylaniline | K₂S₂O₈ | DCE | 12 | 80 | 85 | [4] |

Experimental Protocol: NCS-Mediated Selenocyanation of 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine[1]

-

To a solution of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (0.2 mmol, 1.0 equiv.) in acetonitrile (2.0 mL) in a round-bottom flask, add this compound (0.3 mmol, 1.5 equiv.).

-

Stir the mixture at room temperature for 5 minutes.

-

Add N-chlorosuccinimide (NCS) (0.2 mmol, 1.0 equiv.) in one portion.

-

Continue stirring the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 3-selenocyanato-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine.

Proposed Reaction Pathway

References

Application Notes and Protocols: Copper-Catalyzed Reactions with KSeCN in Water

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting copper-catalyzed reactions using potassium selenocyanate (KSeCN) in water. This environmentally benign approach offers an efficient method for the synthesis of various organoselenium compounds, which are valuable intermediates in pharmaceutical and materials science.

Introduction

The introduction of selenium-containing moieties into organic molecules is of significant interest in medicinal chemistry due to their unique biological activities. Copper-catalyzed cross-coupling reactions have emerged as powerful tools for C-Se bond formation. Utilizing water as a solvent aligns with the principles of green chemistry, offering a safe, cost-effective, and environmentally friendly alternative to volatile organic solvents. Potassium selenocyanate (this compound) serves as an effective selenium source for these transformations, enabling the synthesis of a wide range of selenocyanates and other selenium-containing compounds.

Key Reaction: Selenocyanation of Aryl Boronic Acids

One of the most well-established applications is the copper-catalyzed selenocyanation of aryl boronic acids. This reaction proceeds efficiently in water, tolerating a variety of functional groups on the aromatic ring.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the copper-catalyzed selenocyanation of various aryl boronic acids with this compound in water.

| Entry | Aryl Boronic Acid | Copper Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | CuI (10) | 100 | 12 | 95 | |

| 2 | 4-Methylphenylboronic acid | CuI (10) | 100 | 12 | 92 | |

| 3 | 4-Methoxyphenylboronic acid | CuI (10) | 100 | 12 | 90 | |

| 4 | 4-Fluorophenylboronic acid | CuI (10) | 100 | 12 | 85 | |

| 5 | 4-Chlorophenylboronic acid | CuI (10) | 100 | 12 | 82 | |

| 6 | 3-Nitrophenylboronic acid | CuI (10) | 100 | 12 | 75 | |

| 7 | Naphthalen-2-ylboronic acid | CuI (10) | 100 | 12 | 88 | |

| 8 | Thiophen-2-ylboronic acid | CuI (10) | 100 | 12 | 78 |

Experimental Protocol

Materials:

-

Aryl boronic acid (1.0 mmol)

-

Potassium selenocyanate (this compound) (1.2 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol)

-

Deionized water (5.0 mL)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Magnetic stirrer and hotplate

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add the aryl boronic acid (1.0 mmol), this compound (1.2 mmol), and CuI (0.1 mmol).

-

Add deionized water (5.0 mL) to the vessel.

-

Seal the vessel and stir the reaction mixture at 100 °C for 12 hours.

-

After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired aryl selenocyanate.

Experimental Workflow and Proposed Catalytic Cycle

The general workflow for these reactions is straightforward, involving the combination of reactants in water followed by heating and purification. The proposed catalytic cycle illustrates the key steps in the copper-catalyzed transformation.

Application of Potassium Selenocyanate (KSeCN) in the Synthesis of Bioactive Selenium Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of potassium selenocyanate (KSeCN) as a versatile reagent in the synthesis of bioactive organoselenium compounds. It covers key experimental methodologies, quantitative data on biological activities, and visual representations of synthetic workflows and biological signaling pathways.

Introduction

Potassium selenocyanate (this compound) is a widely utilized and highly effective selenium-incorporating reagent in organic synthesis. Its ambident nucleophilic nature allows for the facile introduction of selenium into a variety of organic scaffolds, leading to the generation of diverse libraries of bioactive molecules. Organoselenium compounds are of significant interest in drug discovery due to their unique biochemical properties, including antioxidant, anti-inflammatory, and anticancer activities. This document will focus on the synthesis of two prominent classes of bioactive compounds using this compound: N-Aryl-N'-benzoyl-selenoureas and 2-amino-5-aryl-1,3,4-selenadiazoles, both of which have demonstrated notable potential as anticancer agents.

Key Applications and Experimental Data

The primary application of this compound in this context is the synthesis of selenium-containing heterocycles and related compounds with therapeutic potential. The following tables summarize the quantitative data from key studies, highlighting the efficacy of this compound-derived compounds.

Table 1: Synthesis of N-Aryl-N'-benzoyl-selenoureas

| Compound ID | R-group (Aryl) | Yield (%) |

| 1a | 4-F | 85 |

| 1b | 4-Cl | 82 |

| 1c | 4-Br | 80 |

| 1d | 4-CH₃ | 88 |

Table 2: In Vitro Anticancer Activity of N-Aryl-N'-benzoyl-selenoureas (IC₅₀ in µM)

| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |

| 1a | 7.8 | 10.2 |

| 1b | 6.5 | 9.8 |

| 1c | 5.9 | 8.5 |

| 1d | 9.2 | 11.5 |

Table 3: Synthesis of 2-Amino-5-aryl-1,3,4-selenadiazoles

| Compound ID | R-group (Aryl) | Yield (%) |

| 2a | Phenyl | 78 |

| 2b | 4-chlorophenyl | 85 |

| 2c | 4-methoxyphenyl | 82 |

| 2d | 4-nitrophenyl | 75 |

Table 4: In Vitro Anticancer Activity of 2-Amino-5-aryl-1,3,4-selenadiazoles (IC₅₀ in µM)

| Compound ID | HepG2 (Liver Cancer) | HCT116 (Colon Cancer) |

| 2a | 12.5 | 15.1 |

| 2b | 8.9 | 10.3 |

| 2c | 15.2 | 18.7 |

| 2d | 7.5 | 9.8 |

Experimental Protocols

The following are detailed protocols for the synthesis of the aforementioned bioactive selenium compounds using this compound.

Protocol 1: General Procedure for the Synthesis of N-Aryl-N'-benzoyl-selenoureas

This protocol outlines the one-pot synthesis of N-Aryl-N'-benzoyl-selenoureas from benzoyl chloride, potassium selenocyanate, and various anilines.

Materials:

-

Benzoyl chloride

-

Potassium selenocyanate (this compound)

-

Substituted anilines

-

Acetone (anhydrous)

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

To a solution of benzoyl chloride (1 mmol) in anhydrous acetone (20 mL), add potassium selenocyanate (1.2 mmol).

-

Stir the resulting mixture at room temperature for 1-2 hours.

-

To the reaction mixture, add the respective substituted aniline (1 mmol).

-

Continue stirring at room temperature for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (100 mL).

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from ethanol to afford the pure N-Aryl-N'-benzoyl-selenourea.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of 2-Amino-5-aryl-1,3,4-selenadiazoles

This protocol describes the synthesis of 2-amino-5-aryl-1,3,4-selenadiazoles from aromatic aldehydes and semicarbazide, followed by cyclization using this compound.

Materials:

-

Aromatic aldehydes

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Potassium selenocyanate (this compound)

-

Acetic acid

-

Standard laboratory glassware

Procedure:

-

Synthesis of Semicarbazone: A mixture of the aromatic aldehyde (1 mmol), semicarbazide hydrochloride (1.1 mmol), and sodium acetate (1.5 mmol) in aqueous ethanol is refluxed for 2-3 hours. The resulting semicarbazone precipitate is filtered, washed with water, and dried.

-

Cyclization: To a suspension of the semicarbazone (1 mmol) in acetic acid (15 mL), add potassium selenocyanate (1.2 mmol).

-

The reaction mixture is heated to reflux for 5-7 hours.

-

After cooling to room temperature, the mixture is poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure 2-amino-5-aryl-1,3,4-selenadiazole.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualized Workflows and Signaling Pathways

The following diagrams illustrate the synthetic workflows and a proposed signaling pathway for the anticancer activity of these this compound-derived compounds.

Caption: Synthetic workflow for N-Aryl-N'-benzoyl-selenoureas.

Caption: Synthetic workflow for 2-Amino-5-aryl-1,3,4-selenadiazoles.

Caption: Proposed PI3K/Akt pathway inhibition by this compound-derived compounds.

Conclusion

Potassium selenocyanate is an indispensable reagent for the synthesis of a wide array of bioactive organoselenium compounds. The protocols and data presented herein demonstrate its utility in generating potent anticancer agents. The straightforward synthetic procedures, coupled with the significant biological activities of the resulting compounds, underscore the importance of this compound in modern medicinal chemistry and drug discovery. Further exploration of this compound in the synthesis of novel selenium-containing molecules holds considerable promise for the development of new therapeutic agents.

Application Notes and Protocols: KSeCN as a Reagent for Selenocyanation of Indoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a selenium-containing functional group into heterocyclic scaffolds is a significant strategy in medicinal chemistry and materials science. The indole nucleus, a privileged structure in numerous biologically active compounds, can be functionalized to produce organoselenium compounds with promising therapeutic potential. Specifically, 3-selenocyanatoindoles have demonstrated anti-inflammatory, antinociceptive, and anticancer properties.[1][2][3] Potassium selenocyanate (KSeCN) has emerged as a versatile and economical reagent for the direct C-H selenocyanation of indoles, offering various synthetic pathways to access these valuable molecules.

This document provides detailed application notes and protocols for the selenocyanation of indoles using this compound, summarizing quantitative data and outlining experimental methodologies.

Synthetic Methodologies and Quantitative Data

Several methods have been developed for the selenocyanation of indoles using this compound, primarily relying on oxidative conditions to generate an electrophilic selenium species or a selenocyanate radical. Below is a summary and comparison of key methods.

Table 1: Comparison of Different Methods for Selenocyanation of Indoles with this compound

| Method | Oxidant/Catalyst | Solvent | Temperature | Time | Typical Yields | Reference |

| PhICl₂-Induced | (Dichloroiodo)benzene (PhICl₂) | MeCN | Room Temperature | - | High | [4] |

| NIS-Catalyzed | N-Iodosuccinimide (NIS), TBHP | - | - | - | 30-98% | [5] |

| Metal-Free (K₂S₂O₈) | Potassium persulfate (K₂S₂O₈) | DCE | - | - | Good | [5] |

| NaNO₃-Mediated | Sodium nitrate (NaNO₃), HCl | MeCN | Room Temperature | - | Up to 99% | [5] |

| Visible-Light Photocatalysis | Eosin Y, Blue LED light | MeCN | Room Temperature | 5 h | Good (e.g., 85%) | [1][2][3] |

| Electrochemical Synthesis | Undivided electrolytic cell | - | - | - | - | [5] |

Method 1: Metal-Free Selenocyanation using K₂S₂O₈ as Oxidant

This method provides a mild and metal-free approach for the direct selenocyanation of NH-free anilines and indoles.[5] The use of potassium persulfate as the oxidizing agent makes this an attractive option. Indole derivatives generally afford higher yields compared to anilines under identical conditions.[5]

Table 2: Substrate Scope for K₂S₂O₈-Mediated Selenocyanation of Indoles (Note: Specific substrate data was not detailed in the provided search results, but the method is reported to work for various indole derivatives with both electron-releasing and electron-withdrawing substituents.)

| Substrate (Indole Derivative) | Product | Yield (%) |

| Indole | 3-Selenocyanato-1H-indole | Good |

| Substituted Indoles | Substituted 3-Selenocyanato-1H-indoles | Good |

Method 2: Visible-Light Photocatalysis

A highly efficient and environmentally friendly method for the regioselective 3-selenocyanation of indoles employs a photocatalytic system.[1][2][3] This approach uses an organic dye, Eosin Y, as the photocatalyst under blue LED irradiation, generating a selenocyanate radical (NCSe•) that reacts with the indole.[1][2][3]

Table 3: Optimization of Visible-Light Photocatalyzed Selenocyanation of Indole [1]

| Entry | Photocatalyst | Solvent | Yield (%) |

| 1 | Eosin Y | Acetonitrile (MeCN) | 85 |

| 2 | Eosin Y | Tetrahydrofuran (THF) | - |

| 3 | Eosin Y | Dichloromethane (DCM) | - |

| 4 | Eosin Y | Ethanol (EtOH) | - |

| 5 | Eosin Y | Ethyl Acetate | - |

| 6 | Eosin Y | Dimethyl sulfoxide (DMSO) | - |

(Yields for solvents other than MeCN were not specified in the abstract but MeCN was identified as the optimal solvent)

Experimental Protocols

Protocol 1: Visible-Light Promoted Selenocyanation of Indole

This protocol is based on the methodology described by Bettanin et al.[1][2][3]

Materials:

-

Indole (1a)

-

Potassium selenocyanate (this compound)

-

Eosin Y

-

Acetonitrile (MeCN, solvent)

-

Reaction tube

-

Magnetic stirrer

-

Blue LED light source

-

Thin Layer Chromatography (TLC) plate

-

Column chromatography setup (for purification)

Procedure:

-

To a reaction tube, add indole (0.3 mmol, 1.0 equiv.), potassium selenocyanate (1.3 equiv.), and Eosin Y (5 mol%).

-

Add acetonitrile (1.0 mL) to the tube.

-

Stir the resulting mixture at room temperature.

-

Irradiate the reaction mixture with a blue LED light.

-

Monitor the consumption of the starting materials using Thin Layer Chromatography (TLC).

-

Continue the reaction for 5 hours or until the starting material is consumed.

-

Upon completion, purify the crude product using column chromatography to obtain the 3-selenocyanato-1H-indole.

Protocol 2: (Dichloroiodo)benzene-Induced Selenocyanation

This protocol is based on the generation of a reactive selenocyanogen chloride species in situ.[4]

Materials:

-

Indole derivative

-

Potassium selenocyanate (this compound)

-

(Dichloroiodo)benzene (PhICl₂)

-

Acetonitrile (MeCN, solvent)

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

In a reaction vessel, dissolve the indole derivative in acetonitrile.

-

Add potassium selenocyanate (this compound) to the solution.

-

To this mixture, add (dichloroiodo)benzene (PhICl₂). The PhICl₂ reacts with this compound in situ to form the reactive electrophile, selenocyanogen chloride.

-

Stir the reaction at room temperature.

-

The electrophilic selenocyanogen chloride will react with the indole at the C3 position.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography to yield the 3-selenocyanatoindole.

Visualizations

Experimental Workflow

Caption: General workflow for the selenocyanation of indoles using this compound.

Plausible Electrophilic Selenocyanation Mechanism

Caption: Mechanism of electrophilic selenocyanation of indole.

Visible-Light Photocatalytic Mechanism

Caption: Photocatalytic cycle for the 3-selenocyanation of indoles.

References